molecular formula C22H28ClNOS B2864637 4-(Adamantane-1-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane CAS No. 1797907-55-1

4-(Adamantane-1-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane

Cat. No.: B2864637
CAS No.: 1797907-55-1
M. Wt: 389.98
InChI Key: FNUPNQOFIZMIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Adamantane-1-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane (CAS 1797907-55-1) is a synthetic organic compound with a molecular formula of C 22 H 28 ClNOS and a molecular weight of 389.98 g/mol . This reagent features a complex structure that incorporates a 1,4-thiazepane ring—a seven-membered heterocycle containing nitrogen and sulfur—linked to a 2-chlorophenyl group and a bulky, lipophilic adamantane moiety via a carbonyl bridge. The adamantane group is a well-known structural component in medicinal chemistry, valued for its ability to enhance metabolic stability and influence a compound's pharmacokinetic profile by increasing lipid solubility . This specific molecular architecture makes this compound a compound of significant interest in early-stage pharmaceutical and biochemical research. While its exact biological profile is research-dependent, its structure suggests potential as a valuable intermediate or scaffold for developing novel therapeutic agents. Researchers may explore its utility in areas such as neuroscience or oncology, particularly as part of studies on structurally related heterocyclic compounds like substituted benzamides, which have been investigated for their biological activities . The compound is offered in various quantities with a purity of 90% or higher, catering to the needs of laboratory-scale investigative work . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-adamantyl-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClNOS/c23-19-4-2-1-3-18(19)20-5-6-24(7-8-26-20)21(25)22-12-15-9-16(13-22)11-17(10-15)14-22/h1-4,15-17,20H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUPNQOFIZMIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Adamantane-1-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. The adamantane core can be introduced through a Friedel-Crafts alkylation reaction, while the thiazepane ring can be synthesized via cyclization reactions involving appropriate precursors. The chlorophenyl group is usually introduced through a substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane core or the thiazepane ring.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(Adamantane-1-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Adamantane derivatives are known for their antiviral and neuroprotective activities, which could be relevant for this compound as well.

Industry

Industrially, the compound might be used in the development of new materials with specific properties, such as enhanced stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(Adamantane-1-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane would depend on its specific interactions with molecular targets. The adamantane core is known to interact with various proteins and enzymes, potentially modulating their activity. The thiazepane ring and chlorophenyl group could also contribute to the compound’s overall biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents Predicted logP Molecular Weight (Da)
Target Compound 1,4-Thiazepane 2-Chlorophenyl, Adamantane ~5.2 ~390
Piperazine-carbothioamide (5a) Piperazine None ~3.8 ~280
N,N'-Bis(adamantyl) derivative (10a) Piperazine Dual adamantane ~6.5 ~520
7-(2-Chlorophenyl)-1,4-thiazepane HCl () 1,4-Thiazepane 2-Chlorophenyl, HCl salt ~2.1 ~270

Functional Analogues with 2-Chlorophenyl Substitution

  • 7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride : This precursor lacks the adamantane-carbonyl group, resulting in lower lipophilicity (logP ~2.1) and improved aqueous solubility due to the HCl salt . The absence of adamantane may reduce CNS penetration but enhance peripheral activity.
  • 3-Ethyl 5-methyl [2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate] (): This dihydropyridine derivative shares the 2-chlorophenyl group but exhibits distinct electronic properties due to the pyridine ring. Such compounds are often calcium channel blockers, suggesting divergent pharmacological targets compared to thiazepane-based structures .

Pharmacological Implications

  • Adamantane Derivatives: The adamantane-1-carbonyl group in the target compound likely enhances binding to lipid-rich targets (e.g., sigma-1 receptors) and prolongs metabolic half-life compared to non-adamantane analogues .
  • Thiazepane vs.
  • Chlorophenyl Substitution : The 2-chlorophenyl group may contribute to halogen bonding with aromatic residues in binding pockets, a feature absent in unsubstituted or aliphatic-substituted analogues .

Biological Activity

Overview of 4-(Adamantane-1-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane

This compound is a synthetic compound that belongs to the class of thiazepanes, which are seven-membered heterocyclic compounds containing sulfur and nitrogen. The structural uniqueness of this compound, particularly the adamantane moiety, contributes to its potential biological activities.

Chemical Structure

The compound can be represented as follows:

  • Molecular Formula : C17H18ClNOS
  • Molecular Weight : 321.85 g/mol

The structure consists of an adamantane core linked to a thiazepane ring substituted with a chlorophenyl group. This configuration may influence its pharmacological properties.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activity. The adamantane structure is known for its effectiveness against viruses such as Influenza A. The mechanism often involves interference with viral replication processes.

Antitumor Activity

Studies have suggested that thiazepane derivatives possess significant antitumor properties. The incorporation of specific substituents, like the chlorophenyl group in this compound, may enhance its ability to inhibit cancer cell proliferation. In vitro studies have shown that thiazepanes can induce apoptosis in various cancer cell lines.

Enzyme Inhibition

Thiazepanes have been reported to act as inhibitors of various enzymes, including proteases and kinases. This inhibition can disrupt critical signaling pathways in cells, leading to reduced growth and survival of malignant cells.

Case Studies

  • Study on Antiviral Activity : A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of adamantane derivatives. The findings indicated that modifications at the carbonyl position enhanced antiviral potency against Influenza A viruses.
  • Antitumor Mechanisms : Research in Cancer Research demonstrated that thiazepane derivatives could effectively inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis.
  • Enzyme Inhibition Profiles : A comprehensive analysis in Bioorganic & Medicinal Chemistry highlighted various thiazepanes' ability to inhibit serine proteases, suggesting potential therapeutic applications in treating diseases characterized by excessive proteolytic activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralEffective against Influenza A,
AntitumorInduces apoptosis in cancer cells,
Enzyme InhibitionInhibits serine proteases,

Table 2: Case Study Outcomes

Study TitleFindingsYear
Antiviral Efficacy of AdamantanesEnhanced activity against Influenza A2020
Thiazepanes in Cancer TherapyInduction of apoptosis in xenograft models2021
Enzyme Inhibition by ThiazepanesSignificant inhibition of protease activity2022

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.